(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one is a complex organic molecule that features a benzofuran core, a chromenyl group, and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chromenyl Group: The chromenyl group can be introduced via a Wittig reaction or a similar condensation reaction.
Attachment of the Methoxyphenyl Substituent: This step often involves etherification or esterification reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and chromenyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial effects, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which (2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-[2-(4-hydroxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one
- (2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one
Uniqueness
Compared to similar compounds, (2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific properties.
Properties
Molecular Formula |
C28H22O6 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C28H22O6/c1-17-20(13-19-5-3-4-6-25(19)33-17)14-27-28(30)23-12-11-22(15-26(23)34-27)32-16-24(29)18-7-9-21(31-2)10-8-18/h3-15,17H,16H2,1-2H3/b27-14- |
InChI Key |
SZAQASNWKJTRST-VYYCAZPPSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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